N-ethyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide
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Overview
Description
N-ethyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, also known as PETCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PETCM is a piperazine derivative that has shown promising results in biomedical research as a potential drug candidate for various diseases.
Scientific Research Applications
Biological Activities of Piperazine Derivatives
Piperazine derivatives have been extensively explored for their biological activities, including antimicrobial and antiviral properties. For example, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and significant antimicrobial activity, highlighting the potential of piperazine derivatives in developing antiviral and antibacterial agents (Reddy et al., 2013).
Inhibitors for Disease Treatment
Piperazine cores are commonly utilized in the design of inhibitors targeting various diseases. For instance, compounds containing piperazine linked with benzofuran and benzo[d]isothiazole derivatives were investigated for their potential to inhibit Mycobacterium tuberculosis DNA GyrB, showing significant activity and offering a new approach to antituberculosis therapy (Reddy et al., 2014).
Enantioselective Catalysis
Piperazine derivatives have also been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating their utility in synthetic chemistry for producing chiral compounds with high yield and selectivity (Wang et al., 2006).
Metal Complex Formation
Research into the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with metals such as Ni(II), Zn(II), and Cd(II) through spectroscopic and DFT techniques has provided insights into the coordination chemistry of piperazine derivatives. These studies are fundamental for understanding the chemical behavior of these compounds and their potential applications in catalysis and material science (Prakash et al., 2014).
Mechanism of Action
Target of Action
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Mode of Action
Thiazole derivatives are known to interact with various targets to induce biological effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide.
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Action Environment
The solubility of thiazole in various solvents may influence the action of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide in different environments.
properties
IUPAC Name |
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-18-17(22)21-10-8-20(9-11-21)12-16-19-15(13-23-16)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQCQQZOKCCVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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